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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bioequivalence of various

levocetirizine dihydrochloride formulations, supported by experimental data from multiple

studies. Levocetirizine, the active R-enantiomer of cetirizine, is a second-generation

antihistamine that acts as a potent and selective antagonist of peripheral H1-receptors.[1][2] It

is widely prescribed for the relief of symptoms associated with allergic rhinitis and chronic

idiopathic urticaria.[1] This document summarizes key pharmacokinetic parameters, details the

experimental protocols used to establish bioequivalence, and presents visual representations

of the experimental workflow and the drug's mechanism of action.

Pharmacokinetic Data Comparison
The bioequivalence of different levocetirizine dihydrochloride formulations is primarily

assessed by comparing their pharmacokinetic profiles. The key parameters evaluated are the

area under the plasma concentration-time curve (AUC), the maximum plasma concentration

(Cmax), and the time to reach maximum plasma concentration (Tmax). Two formulations are

considered bioequivalent if the 90% confidence intervals (CI) for the geometric mean ratios of

their AUC and Cmax values fall within the range of 80-125%.[3][4]

Below are summary tables of pharmacokinetic data from various bioequivalence studies

comparing different levocetirizine formulations.

Table 1: Bioequivalence of Levocetirizine 5 mg Tablet vs. 5 mg/10 mL Oral Solution[3]
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Parameter
5 mg Tablet
(Reference)

5 mg Oral
Solution (Test)

Geometric
Mean Ratio
(Test/Referenc
e)

90%
Confidence
Interval

Cmax (ng/mL) 216 (47) 232.6 1.09 1.02 - 1.17

AUC0-t

(ng·h/mL)
1614 (542) 1791.5 1.00 0.96 - 1.04

AUC0-∞

(ng·h/mL)
Not Reported Not Reported 1.00 0.96 - 1.04

Tmax (h) 0.67 0.50 Not Applicable Not Applicable

Values in parentheses are standard deviations.

Table 2: Bioequivalence of Generic Levocetirizine 5 mg Tablet vs. Branded (Xyzal®) 5 mg

Tablet[4]

Parameter
Xyzal® 5 mg
Tablet
(Reference)

Generic 5 mg
Tablet (Test)

Geometric
Mean Ratio
(Test/Referenc
e)

90%
Confidence
Interval

Cmax (ng/mL)
220.950 ±

36.3423

222.414 ±

37.1886
1.006 95.56 - 105.89

AUC0-tlast

(ng·h/mL)

1739.707 ±

356.0465

1708.294 ±

372.0046
0.981 94.60 - 101.72

AUC0-∞

(ng·h/mL)

1847.587 ±

344.0151

1830.174 ±

360.1070
0.990 95.81 - 102.31

Tmax (h) Not Reported Not Reported Not Applicable Not Applicable

Values are presented as mean ± standard deviation.

Table 3: Bioequivalence of Levocetirizine Granules vs. Levocetirizine Tablets[2]
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Parameter Tablet (Reference) Granules (Test)

Cmax (μg/L) 218.4 ± 46.4 213.6 ± 39.3

Tmax (h) 0.73 ± 0.32 0.75 ± 0.31

AUC0-48 (μg·h/L) 1594.0 ± 337.2 1652.6 ± 383.5

AUC0-∞ (μg·h/L) 1683.2 ± 338.5 1753.7 ± 445.4

Values are presented as mean ± standard deviation.

Experimental Protocols
The following sections detail the methodologies employed in the bioequivalence and

dissolution studies cited in this guide.

Bioequivalence Study Protocol
A standard bioequivalence study for levocetirizine dihydrochloride formulations typically

follows a randomized, open-label, two-treatment, two-period, crossover design.[3][4]

Subject Selection: Healthy adult volunteers are recruited for the study.[4] Subjects undergo a

comprehensive health screening to ensure they meet the inclusion criteria and have no

contraindications.

Study Design: The study is conducted in two periods, separated by a washout period of at

least 7 days to ensure complete elimination of the drug from the body before the next

administration.[3][4]

Drug Administration: In each period, subjects receive a single oral dose of either the test or

the reference formulation under fasting conditions.[3][4]

Blood Sampling: Blood samples are collected at predefined time points before and after drug

administration, typically up to 48 or 72 hours.[4][5]

Bioanalytical Method: Plasma concentrations of levocetirizine are determined using a

validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-

MS/MS) method.[4][5]
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Pharmacokinetic Analysis: The pharmacokinetic parameters (AUC, Cmax, Tmax) are

calculated from the plasma concentration-time data using non-compartmental analysis.[4][6]

Statistical Analysis: The 90% confidence intervals for the geometric mean ratios of AUC and

Cmax are calculated to determine if they fall within the bioequivalence acceptance range of

80-125%.[3][4]

Pre-Study Period 1 Period 2 Post-Study Analysis

Subject Screening & Recruitment Informed Consent Randomization to Treatment Group (Test or Reference) Single Dose Administration Serial Blood Sampling Washout Period (≥7 days) Plasma Sample Analysis (LC-MS/MS)Crossover Dosing (Receive alternate formulation) Serial Blood Sampling Pharmacokinetic Analysis (AUC, Cmax, Tmax) Statistical Analysis (90% CI) Bioequivalence Conclusion

Click to download full resolution via product page

Bioequivalence Study Experimental Workflow

In Vitro Dissolution Study Protocol
Dissolution testing is a critical quality control measure that provides information about the rate

and extent of drug release from a solid dosage form.[7]

Apparatus: A USP Type II (paddle) apparatus is commonly used.[7][8]

Dissolution Medium: The dissolution medium is typically 900 mL of 0.1 N HCl or distilled

water, maintained at 37 ± 0.5°C.[7][8]

Procedure: The tablet is placed in the dissolution vessel, and the paddle is rotated at a

specified speed (e.g., 50 rpm).[7][8]

Sampling: Aliquots of the dissolution medium are withdrawn at predetermined time intervals.

[8]

Analysis: The concentration of levocetirizine in the samples is determined using UV-Vis

spectrophotometry at a wavelength of approximately 231 nm.[7][8]
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Data Analysis: The cumulative percentage of drug released is plotted against time to

generate a dissolution profile.

Mechanism of Action: H1-Receptor Antagonism
Levocetirizine exerts its therapeutic effect by selectively binding to and inhibiting the histamine

H1-receptor.[1] This action prevents histamine from binding to its receptor, thereby blocking the

cascade of events that lead to the symptoms of an allergic reaction.
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Levocetirizine's Mechanism of Action

Conclusion
The presented data from multiple studies consistently demonstrate that various formulations of

levocetirizine dihydrochloride, including tablets, oral solutions, and granules, can be

bioequivalent. This allows for interchangeability between these formulations, providing flexibility

in clinical practice. The established experimental protocols for bioequivalence and dissolution

testing ensure the quality and performance of generic levocetirizine products. The high affinity

and selectivity of levocetirizine for the H1-receptor underscore its efficacy as a second-

generation antihistamine with a favorable safety profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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